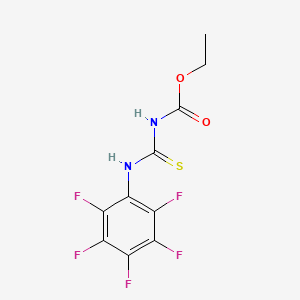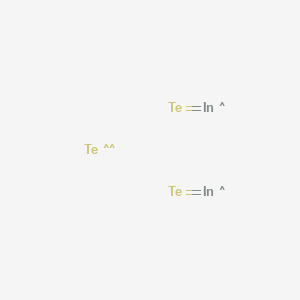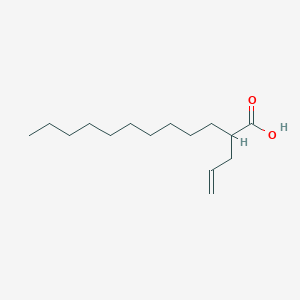
2-Allyldodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyldodecanoic acid is an organic compound with the molecular formula C15H28O2. It is a derivative of dodecanoic acid, featuring an allyl group attached to the second carbon of the dodecanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyldodecanoic acid typically involves the introduction of an allyl group to dodecanoic acid. One common method is the reaction of dodecanoic acid with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the allyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Allyldodecanoic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The allyl group can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
2-Allyldodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants
Mecanismo De Acción
The mechanism of action of 2-Allyldodecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The allyl group may also play a role in modulating the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Dodecanoic acid (Lauric acid): A saturated fatty acid with similar chain length but lacking the allyl group.
2-Allylhexanoic acid: A shorter-chain analog with an allyl group.
2-Allyloctanoic acid: An intermediate-chain analog with an allyl group.
Uniqueness: 2-Allyldodecanoic acid is unique due to the presence of both the long dodecanoic acid chain and the reactive allyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
Fórmula molecular |
C15H28O2 |
|---|---|
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
2-prop-2-enyldodecanoic acid |
InChI |
InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h4,14H,2-3,5-13H2,1H3,(H,16,17) |
Clave InChI |
QGZQBIKBSZXZEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


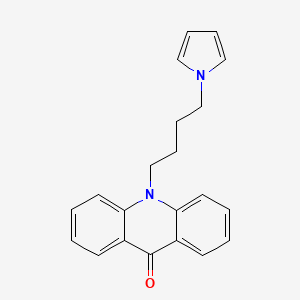
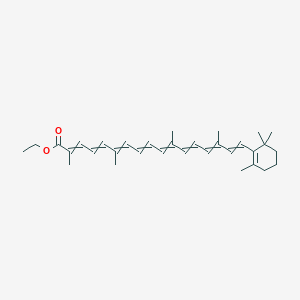
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14122940.png)
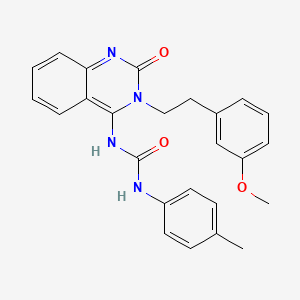
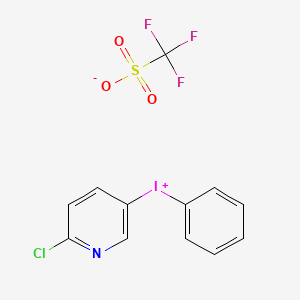
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)
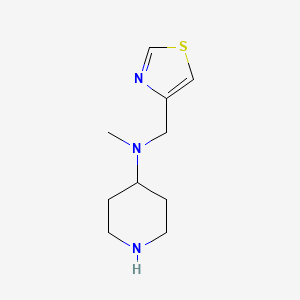
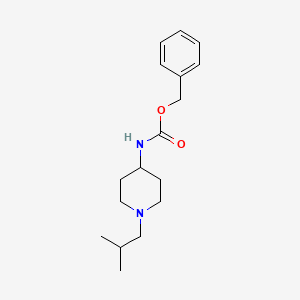
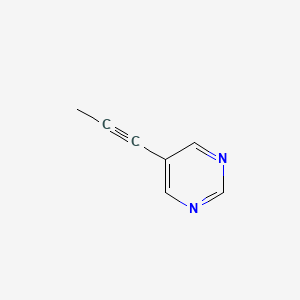
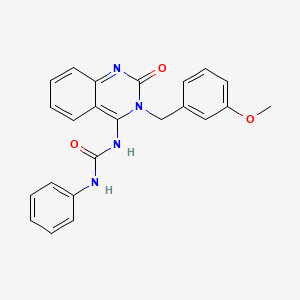
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)
